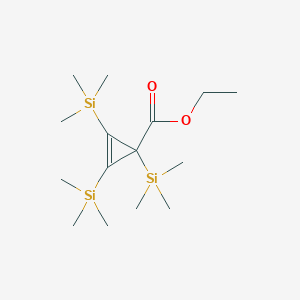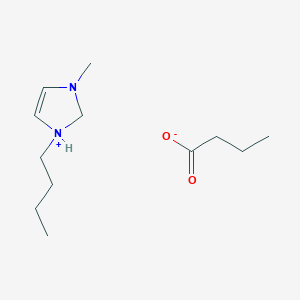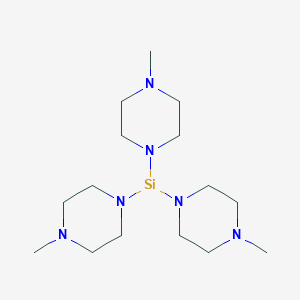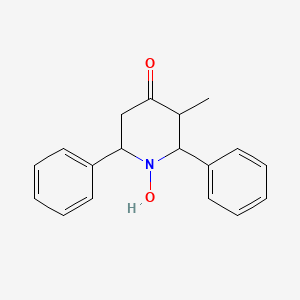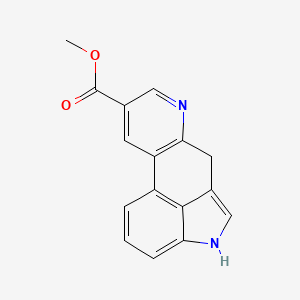
2,4-Hexanedione, 5-methoxy-5-phenyl-, (5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Hexanedione, 5-methoxy-5-phenyl-, (5S)- is a chemical compound with the molecular formula C13H16O3 It is a derivative of hexanedione, featuring a methoxy group and a phenyl group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Hexanedione, 5-methoxy-5-phenyl-, (5S)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 2,4-hexanedione as a precursor, which undergoes a series of reactions including methoxylation and phenylation at the 5th position. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 2,4-Hexanedione, 5-methoxy-5-phenyl-, (5S)- may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality control and consistency of the compound produced.
Chemical Reactions Analysis
Types of Reactions
2,4-Hexanedione, 5-methoxy-5-phenyl-, (5S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2,4-Hexanedione, 5-methoxy-5-phenyl-, (5S)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Hexanedione, 5-methoxy-5-phenyl-, (5S)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include binding to active sites, altering enzyme activity, and modulating signal transduction processes. These interactions can lead to changes in cellular functions and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Hexanedione: A simpler analog without the methoxy and phenyl groups.
5-Methoxy-2,4-hexanedione: Lacks the phenyl group.
5-Phenyl-2,4-hexanedione: Lacks the methoxy group.
Uniqueness
2,4-Hexanedione, 5-methoxy-5-phenyl-, (5S)- is unique due to the presence of both methoxy and phenyl groups at the 5th position, which confer distinct chemical and physical properties
Properties
CAS No. |
832688-60-5 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
(5S)-5-methoxy-5-phenylhexane-2,4-dione |
InChI |
InChI=1S/C13H16O3/c1-10(14)9-12(15)13(2,16-3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3/t13-/m0/s1 |
InChI Key |
SZQCEJPBOQESCL-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(=O)CC(=O)[C@](C)(C1=CC=CC=C1)OC |
Canonical SMILES |
CC(=O)CC(=O)C(C)(C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


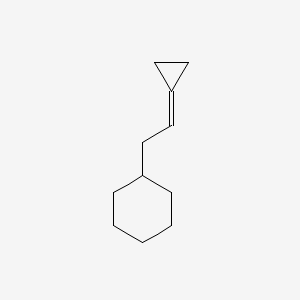
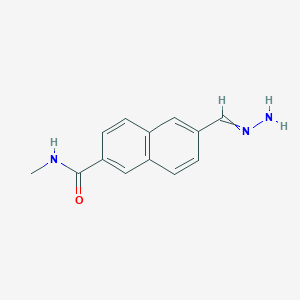
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)-](/img/structure/B12536657.png)

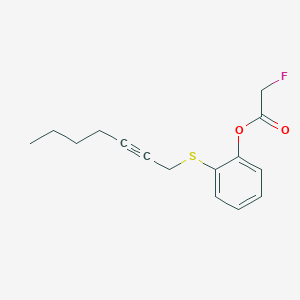
![2-Bromo-1-{4-[(4-tert-butylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12536679.png)
![Ethanone, 1-[3-(phenylseleno)phenyl]-](/img/structure/B12536685.png)
![(2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid](/img/structure/B12536694.png)
